molecular formula C7H5N3O2 B098050 2-Amino-5-nitrobenzonitrile CAS No. 17420-30-3

2-Amino-5-nitrobenzonitrile

Cat. No. B098050
CAS RN: 17420-30-3
M. Wt: 163.13 g/mol
InChI Key: MGCGMYPNXAFGFA-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other chemical compounds and its interesting chemical properties. While the provided papers do not directly discuss 2-Amino-5-nitrobenzonitrile, they do provide insights into related compounds and their synthesis, molecular structure, and chemical reactions, which can be informative for understanding 2-Amino-5-nitrobenzonitrile.

Synthesis Analysis

The synthesis of related compounds to 2-Amino-5-nitrobenzonitrile has been explored in several studies. For instance, a method for synthesizing 2-aminobenzonitriles from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage has been reported . This method is notable for its use of an inexpensive iron(III) catalyst and its scalability. Additionally, the synthesis of a compound with a similar structure, 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, has been achieved and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Amino-5-nitrobenzonitrile has been determined using X-ray crystallography. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile has been elucidated, revealing the orientation of various substituents around the benzene rings and the dihedral angle between them . Similarly, the structure of 5-amino-2-nitrobenzoic acid has been determined, showing intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-Amino-5-nitrobenzonitrile has been studied, with novel reactions being reported. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of a novel 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine compound . This reaction showcases the potential of 2-amino-5-nitrobenzonitrile to participate in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-5-nitrobenzonitrile have been investigated through experimental and theoretical methods. Density functional theory (DFT) calculations have been used to study the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical (NLO) properties of a related compound . These studies provide insights into the electronic properties and reactivity of such compounds. Additionally, the antibacterial activity of some synthesized compounds has been evaluated, indicating potential biological applications .

Scientific Research Applications

Synthesis and Chemical Interactions

2-Amino-5-nitrobenzonitrile has been utilized in various chemical synthesis processes. For instance, it has been involved in the novel synthesis of 2H-3,1-benzoxazine derivatives, as demonstrated by Li et al. (2006). This process includes heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst, leading to the formation of novel compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The characterization of these new compounds was done using various techniques like NMR, IR, MS spectra, and crystal X-ray diffraction (Li et al., 2006).

Hydrogen Bonding and Molecular Structure

In another study, Glidewell et al. (2002) explored the hydrogen bonding in compounds related to 2-amino-5-nitrobenzonitrile. They focused on the title compound, 2-amino-3-bromo-5-nitrobenzonitrile, and analyzed its hydrogen bonding interactions. This study revealed insights into the molecular structure and bonding patterns of these compounds, which are important for understanding their chemical behavior and potential applications (Glidewell et al., 2002).

Catalytic Reactions and CO2 Fixation

Toshihiro Kimura and colleagues (2012) investigated the use of 2-amino-5-nitrobenzonitrile in catalytic reactions, particularly in the chemical fixation of carbon dioxide. They demonstrated that simple monomeric tungstate can act as an efficient catalyst in this process, converting various 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones. This study highlights the potential of 2-amino-5-nitrobenzonitrile in contributing to environmental applications like CO2 fixation (Kimura et al., 2012).

Safety And Hazards

2-Amino-5-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, eye protection, and face protection are advised when handling this compound .

Relevant Papers

One paper discusses an improved iodination of 2-Amino-5-nitrobenzonitrile . Another paper investigates the cytotoxic and proliferative effects of 2-Amino-5-nitrobenzonitrile on the AGS cancer cell line . These papers provide valuable insights into the chemical properties and potential applications of 2-Amino-5-nitrobenzonitrile.

properties

IUPAC Name

2-amino-5-nitrobenzonitrile
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InChI

InChI=1S/C7H5N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGMYPNXAFGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0038839
Record name 2-Amino-5-nitrobenzonitrile
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Molecular Weight

163.13 g/mol
Source PubChem
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2-Amino-5-nitrobenzonitrile
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Product Name

2-Amino-5-nitrobenzonitrile

CAS RN

17420-30-3
Record name 2-Cyano-4-nitroaniline
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Record name 2-Amino-5-nitrobenzonitrile
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Record name Benzonitrile, 2-amino-5-nitro-
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Record name 2-Amino-5-nitrobenzonitrile
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Record name 2-AMINO-5-NITROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
EC Taylor, RJ Knopf, AL Borror - Journal of the American …, 1960 - ACS Publications
… 2-Amino-5-nitrobenzonitrile dimerizes readily at 180 in … Since 2-amino5-nitrobenzonitrile does not form a red solution in … Furthermore, the nitrile group of 2-amino-5nitrobenzonitrile is …
Number of citations: 52 pubs.acs.org
AL Borror - 1962 - search.proquest.com
… of preparing 2-amino-5-nitrobenzonitrile by the … as 2-amino-5-nitrobenzonitrile. The same product could also be obtained in good yield simply by treatment of 2-amino-5-nitrobenzonitrile …
Number of citations: 0 search.proquest.com
Y Zhang, T Ren, W Zhu, Y Xie - Organic preparations and …, 2007 - Taylor & Francis
Initially, we attempted the synthesis of these compounds by treatment of aromatic amines with iodine in the presence of silver s~ lfate.~ Although ordinary iodoaromatic amines (2a, 2b …
Number of citations: 5 www.tandfonline.com
JR Li, SL Ma, YJ Sun, JM Zhao… - Synthetic …, 2006 - Taylor & Francis
… 2H‐3,1‐Benzoxazine derivatives were prepared in good yields from 2‐amino‐5‐nitrobenzonitrile and aldehydes in the presence of anhydrous zinc chloride under microwave irradiation …
Number of citations: 6 www.tandfonline.com
T Kimura, H Sunaba, K Kamata, N Mizuno - Inorganic Chemistry, 2012 - ACS Publications
… Reactions of inactive 2-amino-4-chlorobenzonitrile and 2-amino-5-nitrobenzonitrile at 2 MPa of CO 2 also selectively proceeded. The present system was applicable to a g-scale …
Number of citations: 93 pubs.acs.org
T Besson, J Guillard, CW Rees - Tetrahedron Letters, 2000 - Elsevier
… Thiazolo[5,4-f]quinazolines are synthesised in six or seven steps from 2-amino-5-nitrobenzonitrile. Both heterocyclic rings are fused onto the central benzene ring via imino-1,2,3-…
Number of citations: 86 www.sciencedirect.com
M Anar, HE Kizil, G Agar - Journal of Biotechnology, 2015 - infona.pl
Determination of cytotoxic and proliferative effects of 2-amino-5-nitrobenzonitrile on AGS cancer cell line … Determination of cytotoxic and proliferative effects of 2-amino-5-nitrobenzonitrile …
Number of citations: 0 www.infona.pl
JR Li, SL Ma, YJ Sun, XJ Wei… - Journal of heterocyclic …, 2006 - Wiley Online Library
… On heating of the 2-amino-5-nitrobenzonitrile 1 with cyclohexanone 2a in the presence of catalyst, the novel compound 6-nitrospiro[3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-imine 5a …
Number of citations: 12 onlinelibrary.wiley.com
PD Josephy, J Dhanoa, G Elzawy… - Environmental and …, 2018 - Wiley Online Library
… 2,6-Dicyano-4-nitroaniline and 2-cyano-4-nitroaniline (CNNA; 2-amino-5-nitrobenzonitrile) are potent mutagens in the Ames test, even though unsubstituted nitroanilines (NAs) are no …
Number of citations: 7 onlinelibrary.wiley.com
YP Patil, PJ Tambade, KM Deshmukh, BM Bhanage - Catalysis Today, 2009 - Elsevier
… 2-amino-5-nitrobenzonitrile 1e to expected 6-nitroquinazoline-2,4(1H,3H)-dione 2e. They also report that due to its low basicity, 2-amino-5-nitrobenzonitrile … 2-amino-5-nitrobenzonitrile …
Number of citations: 89 www.sciencedirect.com

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